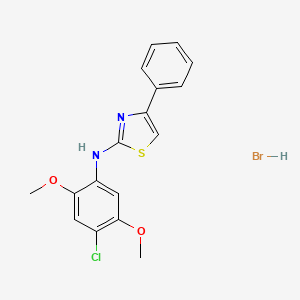![molecular formula C15H16ClNO2 B4958204 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine, also known as CMF, is a synthetic compound that has been extensively studied for its potential use as an antitumor agent. The compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Wirkmechanismus
The exact mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine is not fully understood. However, it is believed that 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine works by inhibiting the activity of certain enzymes that are involved in DNA synthesis and cell division. This leads to the inhibition of tumor cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and cell division, as mentioned earlier. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to inhibit the activity of certain proteins involved in angiogenesis, or the formation of new blood vessels. This is important because tumors require a blood supply in order to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that it has been extensively studied and its synthesis method has been optimized. This allows for the reproducible production of high-quality 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. However, one limitation of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. One area of research could be to further investigate its mechanism of action. This could lead to the development of more effective antitumor agents. Another area of research could be to investigate the use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in combination with other drugs to enhance its antitumor effects. Additionally, research could be done to investigate the potential use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in other diseases, such as Alzheimer's disease.
Synthesemethoden
The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium methoxide. The resulting product is then reacted with morpholine in the presence of hydrochloric acid to yield 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. The synthesis method has been optimized over the years to improve the yield and purity of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine.
Eigenschaften
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-17-7-9-18-10-8-17/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECGYGDPKZBCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(2-Chlorophenyl)furan-2-yl]methyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
acetic acid](/img/structure/B4958205.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)